angiotensin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’angiotensine A est une hormone peptidique qui joue un rôle crucial dans la régulation de la pression artérielle et de l’équilibre hydrique dans l’organisme. Elle fait partie du système rénine-angiotensine, essentiel au maintien de l’homéostasie cardiovasculaire. L’angiotensine A est dérivée de l’angiotensinogène, une protéine produite par le foie, et est convertie en ses formes actives par une série de réactions enzymatiques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de l’angiotensine A implique généralement le clivage enzymatique de l’angiotensinogène par la rénine, une enzyme sécrétée par les reins. Ce processus produit l’angiotensine I, qui est ensuite convertie en angiotensine II par l’enzyme de conversion de l’angiotensine (ECA). L’angiotensine A est une variante moins étudiée, mais elle suit une voie similaire .

Méthodes de production industrielle : La production industrielle de l’angiotensine A implique la technologie de l’ADN recombinant pour produire de l’angiotensinogène en grandes quantités. Cette protéine est ensuite soumise à des réactions enzymatiques pour produire de l’angiotensine A. Le processus exige un contrôle précis des conditions de réaction, notamment le pH, la température et les concentrations enzymatiques, pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : L’angiotensine A subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier la structure et l’activité du peptide.

Réduction : Cette réaction peut inverser les effets de l’oxydation et restaurer l’état d’origine du peptide.

Substitution : Cette réaction implique le remplacement d’un acide aminé dans la chaîne peptidique par un autre, modifiant potentiellement sa fonction.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants dans des conditions contrôlées.

Réduction : Agents réducteurs tels que le dithiothréitol (DTT) ou le bêta-mercaptoéthanol.

Substitution : Techniques de mutagenèse dirigée utilisant des enzymes et des conditions spécifiques.

Principaux produits formés :

Oxydation : Angiotensine A modifiée avec une activité modifiée.

Réduction : Angiotensine A restaurée.

Substitution : Variantes de l’angiotensine A avec des séquences d’acides aminés différentes et potentiellement des activités biologiques différentes.

4. Applications de la Recherche Scientifique

L’angiotensine A a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisée comme peptide modèle pour l’étude des interactions protéine-protéine et de la cinétique enzymatique.

Biologie : Étudiée pour son rôle dans les voies de signalisation cellulaire et ses effets sur la prolifération et la différenciation cellulaires.

Médecine : Explorée pour ses applications thérapeutiques potentielles dans le traitement de l’hypertension artérielle, de l’insuffisance cardiaque et d’autres maladies cardiovasculaires.

Industrie : Utilisée dans le développement de tests diagnostiques et d’agents thérapeutiques ciblant le système rénine-angiotensine

Applications De Recherche Scientifique

Angiotensin A has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying protein-protein interactions and enzyme kinetics.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.

Medicine: Explored for its potential therapeutic applications in treating hypertension, heart failure, and other cardiovascular diseases.

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the renin-angiotensin system

Mécanisme D'action

L’angiotensine A exerce ses effets en se liant à des récepteurs spécifiques à la surface des cellules cibles. Cette liaison active une cascade de voies de signalisation intracellulaires qui conduisent à diverses réponses physiologiques, notamment la vasoconstriction, une augmentation de la sécrétion d’aldostérone et une augmentation de la réabsorption du sodium et de l’eau. Les principales cibles moléculaires de l’angiotensine A sont les récepteurs de type 1 et de type 2 de l’angiotensine II (AT1R et AT2R) .

Composés Similaires :

Angiotensine I : Précurseur de l’angiotensine II, avec une activité biologique limitée.

Angiotensine II : La forme la plus active, responsable de la plupart des effets physiologiques attribués au système rénine-angiotensine.

Angiotensine III : Un métabolite de l’angiotensine II, avec des effets similaires mais moins puissants.

Comparaison : L’angiotensine A est unique dans ses interactions spécifiques avec les récepteurs et les effets physiologiques qui en résultent. Alors que l’angiotensine II est la forme la plus puissante et la mieux étudiée, l’angiotensine A offre des avantages distincts dans certains contextes thérapeutiques en raison de ses différentes affinités de liaison aux récepteurs et de ses voies de signalisation en aval .

Comparaison Avec Des Composés Similaires

Angiotensin I: A precursor to angiotensin II, with limited biological activity.

Angiotensin II: The most active form, responsible for most of the physiological effects attributed to the renin-angiotensin system.

Angiotensin III: A metabolite of angiotensin II, with similar but less potent effects.

Comparison: Angiotensin A is unique in its specific receptor interactions and the resulting physiological effects. While angiotensin II is the most potent and well-studied form, this compound offers distinct advantages in certain therapeutic contexts due to its different receptor binding affinities and downstream signaling pathways .

Propriétés

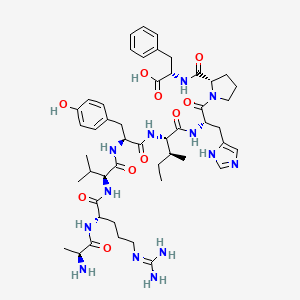

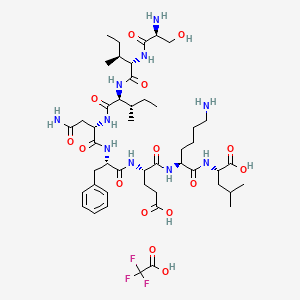

Formule moléculaire |

C49H71N13O10 |

|---|---|

Poids moléculaire |

1002.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H71N13O10/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

Clé InChI |

CHCOFDZSJYMQMX-NOQNJSOHSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-(3-carbamimidamidophenyl)-3-[hydroxy(3-phenylpropyl)phosphoryl]propanoic acid](/img/structure/B10769170.png)

![iron(4+);methyl 3-[(1Z,4Z,10Z,14Z)-7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoate](/img/structure/B10769175.png)

![(2R)-2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol](/img/structure/B10769207.png)

![methyl (1R,9S,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10769255.png)

![N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B10769259.png)

![(2S,3S,4S,6S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B10769278.png)